Menaquinone 4-d7 2,3-Epoxide

Description

Overview of Menaquinone-4 (MK-4) in Vitamin K Homolog Research

Menaquinone-4 (MK-4) is a significant homolog of vitamin K2, characterized by a naphthoquinone ring and four isoprenoid units in its side chain. caymanchem.comwikipedia.org While most menaquinones are synthesized by microorganisms, MK-4 is unique in that it can be synthesized in animal tissues from ingested phylloquinone (vitamin K1) or other menaquinones. nih.govelsevierpure.com This conversion occurs in various tissues, including the liver, brain, heart, kidneys, pancreas, and salivary glands, where MK-4 is the predominant form of vitamin K. nih.govelsevierpure.com

MK-4's biological functions extend beyond its traditional role in blood coagulation. It is essential for bone health, acting as a cofactor for the carboxylation of osteocalcin (B1147995) and matrix Gla-protein (MGP), which are crucial for bone mineralization and the prevention of vascular calcification. nih.govelsevierpure.comyoutube.com Research has also highlighted MK-4's involvement in other cellular activities, such as apoptosis in osteoclasts and leukemia cells, and as a ligand for the steroid and xenobiotic receptor (SXR/PXR). nih.govelsevierpure.comresearchgate.net Despite these findings, the full extent of MK-4's physiological roles in various organs is still under investigation. nih.govelsevierpure.com

Recent studies have explored the bioavailability of different vitamin K2 homologs. Interestingly, nutritional doses of MK-4 did not significantly increase serum MK-4 levels, whereas MK-7 supplementation did. nih.govnih.gov This suggests that dietary MK-4 may not be the primary contributor to circulating vitamin K levels, and that MK-7 might be a more effective source for increasing MK-4 in extrahepatic tissues. nih.govnih.gov

Significance of the Vitamin K Epoxide Cycle in Cellular Biochemistry

The vitamin K epoxide cycle is a crucial cellular process that enables the continuous recycling and reuse of vitamin K, which is essential for various physiological functions. youtube.comontosight.ai This cycle is central to the activation of vitamin K-dependent proteins, which are vital for blood coagulation, bone metabolism, and the prevention of vascular calcification. youtube.comontosight.aiwikipedia.org

The cycle involves a series of oxidation and reduction reactions. ontosight.ai Vitamin K, in its quinone form, is first reduced to its active hydroquinone (B1673460) form (KH2) by the enzyme vitamin K reductase. ontosight.aiwikipedia.org This active form then serves as a cofactor for gamma-glutamyl carboxylase (GGCX), which carboxylates specific glutamic acid residues on vitamin K-dependent proteins. ontosight.aiashpublications.org This carboxylation is essential for their biological activity, allowing them to bind calcium. wikipedia.org

During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO). ontosight.aiashpublications.org To maintain the supply of active vitamin K, the epoxide form must be converted back to the quinone form. This is achieved by the enzyme vitamin K epoxide reductase (VKOR). youtube.comontosight.aiashpublications.org The regenerated vitamin K quinone can then re-enter the cycle to be reduced to the hydroquinone form again. ontosight.ai

The entire vitamin K cycle takes place in the endoplasmic reticulum, where both GGCX and VKOR are located. nih.gov The efficiency of this cycle is critical, as mammals have a limited dietary intake of vitamin K and rely on this recycling mechanism to meet their physiological needs. ebi.ac.uknih.gov Disruptions in the vitamin K epoxide cycle can lead to impaired blood clotting and an increased risk of bleeding disorders. youtube.comontosight.ai

Rationale for Deuterated Isotope Application in Vitamin K Research

The use of stable isotopes, particularly deuterium-labeled compounds like Menaquinone-4-d7 2,3-Epoxide, has become a cornerstone of modern nutritional and metabolic research. nih.govresearchgate.net These non-radioactive isotopes are safe for use in human studies and provide a powerful tool for tracing the metabolic fate of nutrients and drugs within the body. nih.govcambridge.orgresearchgate.net

Key advantages of using deuterated isotopes in vitamin K research include:

Tracing Metabolic Pathways: Deuterium (B1214612) labeling allows researchers to distinguish between the administered compound and the endogenous (naturally present) forms of vitamin K. nih.gov This enables the precise tracking of absorption, distribution, metabolism, and excretion of specific vitamin K homologs. oncohemakey.comnih.gov

Kinetic Studies: By measuring the appearance and disappearance of the labeled compound and its metabolites in biological samples like plasma, researchers can determine key kinetic parameters such as absorption rates, half-life, and clearance. nih.govopen.ac.uk

Bioavailability Assessment: Stable isotope methods are invaluable for determining the bioavailability of different forms of vitamin K from various food sources or supplements. open.ac.uk For instance, studies have used deuterium-labeled phylloquinone to measure its absorption from vegetables. nih.gov

Mechanistic Insights: The kinetic isotope effect, where the substitution of hydrogen with deuterium can alter reaction rates, can be exploited to study the mechanisms of enzymes involved in vitamin K metabolism, such as those in the vitamin K epoxide cycle. researchgate.net

High-Precision Analysis: Mass spectrometry is a highly sensitive and specific analytical technique used to detect and quantify the low levels of deuterated compounds in complex biological matrices. researchgate.netcncb.ac.cnspectroscopyonline.com This allows for accurate measurements even with very small sample sizes. nih.gov

The application of deuterated isotopes like Menaquinone-4-d7 2,3-Epoxide provides a level of detail and accuracy in metabolic research that would be difficult to achieve with other methods. nih.govbiopharminternational.com This has led to significant advancements in our understanding of vitamin K physiology and its role in health and disease.

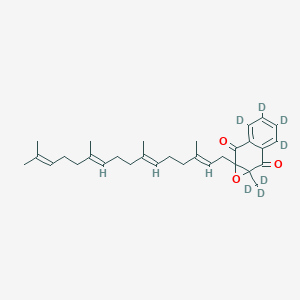

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H40O3 |

|---|---|

Molecular Weight |

467.7 g/mol |

IUPAC Name |

3,4,5,6-tetradeuterio-7a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione |

InChI |

InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D |

InChI Key |

TUZHANAISKEZFG-CKBRGKTGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C |

Origin of Product |

United States |

Synthesis and Isotopic Labeling of Menaquinone 4 D7 2,3 Epoxide Precursors and Derivatives

Strategies for Deuteration of Naphthoquinone Scaffolds

The introduction of deuterium (B1214612) into the naphthoquinone core, the foundational structure of menaquinones, can be achieved through several strategic chemical reactions. These methods allow for site-specific labeling, which is essential for detailed metabolic tracking. General approaches include hydrogen-deuterium exchange reactions, the reduction of specific functional groups using deuterated reagents, and the addition of deuterated organometallic compounds. nih.gov

Hydrogen-deuterium exchange can be facilitated under acidic or basic conditions using a deuterium source like deuterium oxide (D₂O), allowing for the replacement of acidic protons on the aromatic ring. A more targeted approach involves the reduction of carbonyl groups or other functionalities on the naphthoquinone scaffold. For instance, a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium atoms with high efficiency. nih.gov Another effective strategy is the use of deuterated organometallic reagents, such as deuterated Grignard reagents or organolithium compounds (e.g., CD₃Li), to add a deuterated alkyl group to the naphthoquinone structure. nih.gov The synthesis of various naphthoquinone derivatives often involves multi-step processes where intermediates can be selectively deuterated. nih.gov

Chemical Synthesis of Deuterated Menaquinone Derivatives

The chemical synthesis of deuterated menaquinone derivatives involves coupling a deuterated naphthoquinone headgroup with a non-deuterated isoprenoid side chain, or vice-versa. A prevalent method for this construction is the Friedel-Crafts alkylation, which couples a menadiol (B113456) (the reduced form of menadione) with an appropriate isoprenoid alcohol. acs.orgnih.gov While widely used, this reaction, often catalyzed by Lewis acids like BF₃·OEt₂, can suffer from low yields and the formation of isomeric byproducts. nih.gov

To synthesize a menaquinone derivative deuterated on the aromatic ring, a previously deuterated menadione (B1676200) or menadione derivative is used as the starting material. For example, studies have utilized deuterated menadione (vitamin K3-d8) as a precursor to investigate its conversion to menaquinone-4 (MK-4). jfda-online.com Other synthetic strategies offer improved control over regioselectivity and yield. nih.gov

Below is a table summarizing various synthetic strategies for menaquinone derivatives which can be adapted for deuterated analogues. nih.gov

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Lewis acid-catalyzed reaction between a menadiol derivative and an isoprenoid alcohol. | A common and direct, two-step method from available starting materials. nih.gov | Often results in low yields and a mixture of isomers. nih.gov |

| Nucleophilic Ring Methods | Involves the displacement of a leaving group on the naphthoquinone ring by a nucleophilic isoprenoid species. | Can offer better regioselectivity compared to Friedel-Crafts. | Requires specific substitution patterns on the naphthoquinone precursor. |

| Metal-Mediated Reactions | Utilizes transition metal catalysts (e.g., palladium) to couple the naphthoquinone and side chain fragments. | High efficiency and selectivity can be achieved. | May require more complex catalysts and reaction conditions. |

| Radical Alkylation | A radical initiator is used to couple an alkyl iodide side chain to menadione. acs.org | Useful for creating specific carbon-carbon bonds. | Yields can be moderate, and recovery of unreacted materials may be necessary. acs.org |

| Pericyclic Reactions | Involves concerted cycloaddition reactions to construct the core structure. | Can provide high stereochemical control. | The design of suitable precursors can be complex. |

Targeted Deuterium Incorporation into Isoprenoid Side Chains

Precisely placing deuterium atoms on the isoprenoid side chain is critical for studying the metabolism of this portion of the molecule. Synthesis can be approached by building the side chain from smaller, deuterated building blocks or by selectively modifying a pre-formed isoprenoid chain. nih.govacs.org For instance, the synthesis of partially or fully saturated MK analogues demonstrates how the isoprenoid chain can be constructed step-by-step, offering multiple opportunities for deuterium incorporation via reduction of double bonds with deuterium gas (D₂) or the use of deuterated reagents. acs.org

Biosynthetic studies in organisms like E. coli have shown that deuterium-labeled precursors, such as [1,1-²H₂]ME (2-C-methyl-D-erythritol), are incorporated into the prenyl side chain of menaquinone without any loss of deuterium, demonstrating the fidelity of the MEP pathway for isoprenoid synthesis. nih.gov This biological approach confirms specific labeling patterns, such as deuterium on the carbon atoms derived from C-4 of isopentenyl diphosphate (B83284) (IPP) and on the E-methyl group of dimethylallyl diphosphate (DMAPP). nih.gov

Precision Deuteration via Epoxide Ring Opening Reactions

A highly precise method for introducing deuterium at a specific position on an isoprenoid chain is through the ring-opening of an epoxide intermediate. This reaction's outcome is governed by well-understood chemical principles, allowing for predictable and controlled deuteration. libretexts.org

The strategy involves creating an epoxide at a specific double bond on the isoprenoid chain. Subsequent ring-opening with a deuteride nucleophile, such as from lithium aluminum deuteride (LiAlD₄), introduces a deuterium atom. The regioselectivity of the nucleophilic attack—that is, which of the two epoxide carbons is attacked—depends on the reaction conditions. libretexts.org

Under basic or neutral conditions , the reaction proceeds via an Sₙ2 mechanism. The deuteride nucleophile attacks the less sterically hindered carbon of the epoxide, resulting in a trans configuration of the resulting hydroxyl and deuterium groups. libretexts.org

Under acidic conditions , the epoxide oxygen is first protonated. The reaction then proceeds with Sₙ1-like character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org

Advanced catalytic systems, such as those using molybdenum(VI) dichloride dioxide or frustrated Lewis pairs, can provide even greater control over the regioselectivity of the epoxide opening, ensuring the deuterium label is placed with high precision. organic-chemistry.orgnih.gov

Enzymatic Approaches to Deuterated Menaquinone-4 Biosynthesis in Model Systems

Enzymatic methods provide a powerful alternative to chemical synthesis for producing deuterated menaquinones in a biologically relevant context. These approaches leverage the natural biosynthetic machinery of cells to convert deuterated precursors into the final labeled product.

A landmark achievement in this area was the identification of the human enzyme responsible for the conversion of other vitamin K forms into MK-4. jfda-online.comresearchgate.net Researchers identified UbiA prenyltransferase domain containing 1 (UBIAD1) as the key enzyme for this transformation. researchgate.net Using model systems, such as human cells or baculovirus-infected insect cells engineered to express UBIAD1, scientists demonstrated the direct conversion of deuterium-labeled precursors into deuterated MK-4. jfda-online.comresearchgate.net

The table below summarizes key findings from these enzymatic studies.

| Model System | Deuterated Precursor | Product Detected | Key Finding | Reference |

| Human Cells | Deuterium-labeled vitamin K derivatives | MK-4-d₇ | Inhibition of the UBIAD1 gene via siRNA blocked the conversion, confirming its role. | researchgate.net |

| UBIAD1 Baculovirus-infected Insect Cells | Deuterium-labeled vitamin K derivatives | MK-4-d₇ | Expression of UBIAD1 was sufficient to catalyze the conversion, confirming its function as an MK-4 biosynthetic enzyme. | researchgate.net |

| Mice (in vivo) | Orally administered Phylloquinone-d₇ (PK-d₇) | MK-4-d₇ and its epoxide | Demonstrated that dietary PK is converted to MK-4 in various tissues, and the accumulation of MK-4-d₇ correlated with UBIAD1 expression. | jfda-online.com |

| Escherichia coli | [1,1-²H₂]ME and [3,5,5,5-²H₄]ME | Deuterated menaquinone | Showed specific incorporation of deuterium into the isoprenoid side chain via the MEP pathway. | nih.gov |

These studies not only provide a method for producing MK-4-d₇ but also illuminate the fundamental biological pathways of vitamin K metabolism. The detection of both MK-4-d₇ and its epoxide metabolite in tissues after administration of a deuterated precursor underscores the utility of these labeled compounds in tracing the complete metabolic fate of the vitamin. jfda-online.com

Enzymatic Biotransformation and Metabolic Cycling of Menaquinone Epoxides

Biosynthesis of Menaquinone-4 from Precursors: The UBIAD1 Pathway

The synthesis of Menaquinone-4 (MK-4) in animal tissues is a fascinating process that does not rely on direct dietary intake of MK-4 itself. Instead, tissues utilize other forms of vitamin K as precursors. Central to this conversion is the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1). nih.govwikipedia.org This enzyme, located in the endoplasmic reticulum, is responsible for the final step in MK-4 biosynthesis. wikipedia.orgnih.gov Studies using deuterium-labeled vitamin K derivatives have been pivotal in identifying and confirming the role of UBIAD1 as the key human MK-4 biosynthetic enzyme. wikipedia.orgnih.gov

Role of Menadione (B1676200) as an Intermediate in MK-4 Conversion

A critical step in the biosynthesis of MK-4 from other vitamin K forms, such as phylloquinone (vitamin K1), is the generation of a common intermediate: menadione (vitamin K3). nih.govnih.gov Evidence strongly suggests that dietary vitamin K1 undergoes a process where its phytyl side chain is cleaved, liberating menadione. nih.govnih.govresearchgate.net This menadione then serves as the substrate for the subsequent addition of a new side chain to form MK-4. nih.govnih.gov The detection of labeled menadione in urine and serum after the administration of deuterium-labeled phylloquinone provides direct evidence for its role as a circulating intermediate in the conversion pathway. researchgate.net

Side-Chain Cleavage and Prenylation Activities

The conversion of precursor vitamin K forms into MK-4 involves two key enzymatic activities: side-chain cleavage and prenylation. While the precise enzyme responsible for the initial cleavage of the side chain from dietary vitamin K1 to produce menadione is yet to be definitively identified, it is a crucial initiating step. nih.govnih.gov Following this cleavage, the UBIAD1 enzyme catalyzes the prenylation of the menadione intermediate. nih.govresearchgate.net This reaction involves the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the menadione molecule, resulting in the formation of MK-4. nih.govresearchgate.net Some research suggests that UBIAD1 itself may possess both the side-chain cleavage and prenylation activities. jfda-online.com

Vitamin K Epoxide Reductase (VKOR) Mediated Reduction of Menaquinone Epoxides

During its metabolic activity as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), vitamin K is converted to its 2,3-epoxide form. To be reused, this epoxide must be reduced back to its active quinone and hydroquinone (B1673460) forms. This critical recycling step is catalyzed by the enzyme Vitamin K Epoxide Reductase (VKOR). wikipedia.orgnih.gov This process, known as the vitamin K cycle, is essential for maintaining sufficient levels of reduced vitamin K for various physiological processes, including blood coagulation and bone metabolism. wikipedia.orgnih.gov The cycle has been shown to function in various tissues, including human osteoblasts, where the conversion of MK-4 to MK-4 2,3-epoxide and the subsequent reduction back to MK-4 occurs. nih.gov

Catalytic Mechanism and Active Site Residues of VKOR

VKOR is an integral membrane protein located in the endoplasmic reticulum. nih.gov Its catalytic activity relies on a redox-active CXXC motif within its active site. nih.govwikipedia.org For human VKORC1, the key catalytic cysteine residues are Cys132 and Cys135. nih.govnih.gov The reduction of vitamin K epoxide is thought to involve the formation of a covalent complex between the substrate and one of these cysteine residues. nih.govnih.gov In addition to the CXXC motif, other conserved cysteine residues, such as Cys43 and Cys51 in human VKORC1, are crucial for relaying electrons to regenerate the active site. nih.govprimescholars.com Other residues, including F55, N80, and F83, have been identified as important for binding the vitamin K epoxide substrate and positioning it correctly within the active site for catalysis. acs.org

Distinction Between VKORC1 and VKORC1L1 in Epoxide Reduction

Vertebrates possess a paralog of VKORC1 called VKORC1-like 1 (VKORC1L1). wikipedia.orgnih.gov Both enzymes can catalyze the reduction of vitamin K epoxide. nih.govnih.gov However, they exhibit significant differences in their properties and potential physiological roles.

| Feature | VKORC1 | VKORC1L1 |

| Primary Function | Essential for the vitamin K cycle to support blood coagulation. ashpublications.org | May have roles in intracellular redox homeostasis and can substitute for VKORC1 in some extrahepatic tissues. nih.govashpublications.org |

| Warfarin (B611796) Sensitivity | Highly sensitive to inhibition by warfarin. nih.govashpublications.org | Significantly less sensitive to warfarin inhibition. nih.govashpublications.org |

| Catalytic Efficiency | Generally considered the more efficient enzyme for vitamin K epoxide reduction in the context of coagulation. nih.gov | Less efficient at reducing vitamin K epoxide compared to VKORC1. wikipedia.org |

| Tissue Expression | Highly expressed in the liver. nih.gov | Expressed in various tissues, including the testis and lung, and can be the predominant form in certain cell types like osteoblasts. nih.gov |

| Binding Sites | Has a specific binding site for oral anticoagulants. ashpublications.org | In silico and in vitro analyses suggest different binding sites for oral anticoagulants compared to VKORC1. ashpublications.org |

These differences suggest that while both enzymes can reduce menaquinone epoxides, they may be optimized for different physiological contexts and are subject to different regulatory mechanisms. nih.govashpublications.org

Intermediary Metabolism of Menaquinone-4 and its Epoxide in Biological Tissues

Menaquinone-4 is the predominant form of vitamin K in many extrahepatic tissues, including the brain, kidneys, and pancreas. researchgate.netnih.gov This tissue-specific accumulation is largely the result of local synthesis from circulating menadione, which is derived from dietary vitamin K1. nih.govresearchgate.netnih.gov Following its synthesis, MK-4 participates in the vitamin K cycle within these tissues.

The administration of deuterium-labeled phylloquinone (PK-d7) leads to the appearance of both MK-4-d7 and its corresponding epoxide, MK-4-d7 2,3-epoxide, in various tissues. jfda-online.com The tissue accumulation patterns of the labeled MK-4 and its epoxide mirror those of the endogenous, unlabeled forms. jfda-online.com This indicates a dynamic process of conversion, utilization in carboxylation (leading to epoxide formation), and subsequent recycling by VKOR. The relative concentrations of MK-4 and its epoxide can vary between tissues, reflecting differences in the rates of synthesis, carboxylation, and epoxide reduction. For instance, in mice, the highest concentrations of MK-4 and its epoxide are found in the pancreas, while the heart, despite having high UBIAD1 expression, shows relatively low levels. jfda-online.com

The intestine plays a crucial role in the initial stages of this metabolic pathway, where the conversion of dietary vitamin K to menadione is thought to occur. researchgate.netnih.gov From there, menadione is transported to various tissues for the final synthesis of MK-4. researchgate.net The presence of both MK-4 and its epoxide in a wide range of tissues underscores the importance of the vitamin K cycle beyond the liver and suggests that MK-4 has specific biological functions in these local environments. nih.govnih.gov

Catabolism of Menaquinone Side Chains and Excretion of Metabolites

The metabolic fate of menaquinones, including Menaquinone-4 (MK-4), involves a systematic catabolic pathway primarily centered on the degradation of its isoprenoid side chain. This process is crucial for the elimination of vitamin K metabolites from the body. The catabolism of the MK-4 side chain is a multi-step enzymatic process that ultimately leads to the formation of water-soluble metabolites that can be excreted in the urine and bile.

The initial and rate-limiting step in the catabolism of the menaquinone side chain is ω-hydroxylation. nih.gov This reaction is catalyzed by specific members of the cytochrome P450 (CYP) family of enzymes. Research has identified CYP4F2 and CYP4F11 as the primary enzymes responsible for the ω-hydroxylation of MK-4 in humans. nih.gov Following this initial hydroxylation, the terminal alcohol group is further oxidized to an aldehyde and then to a carboxylic acid, forming the corresponding ω-carboxy-menaquinone (K acid). nih.gov

Once the terminal carboxyl group is formed, the side chain undergoes a process of β-oxidation, analogous to the catabolism of fatty acids. This process sequentially shortens the isoprenoid side chain by removing two-carbon units in each cycle. The major urinary metabolites of menaquinones are chain-shortened carboxylic acids, which are typically conjugated with glucuronic acid to enhance their water solubility and facilitate their excretion. nih.gov

A significant catabolic pathway for orally administered vitamin K forms, including phylloquinone, MK-4, and MK-7, involves the cleavage of the entire side chain to yield menadione (vitamin K3). researchgate.netnih.gov Studies have demonstrated a rapid increase in urinary menadione excretion following the oral intake of these vitamin K vitamers, with peak excretion occurring approximately three hours after ingestion. researchgate.net This suggests that a portion of the catabolism occurs in the intestine during absorption. researchgate.netnih.gov The excreted menadione, on a molar basis, can account for 1 to 5% of the administered vitamin K dose, indicating that a substantial fraction, estimated at 5-25%, of ingested K vitamins may be catabolized to menadione. researchgate.net

The metabolism of deuterated Menaquinone-4-d7 and its epoxide form, Menaquinone-4-d7 2,3-epoxide, is understood to follow the same pathways as their non-deuterated counterparts. The deuterium (B1214612) labeling serves as a tracer in metabolic studies to differentiate exogenously administered MK-4 from endogenous pools and to track its conversion and breakdown products. jfda-online.com The accumulation patterns of MK-4-d7 and its epoxide have been shown to mirror those of the endogenous forms in various tissues. jfda-online.com

Detailed Research Findings:

Recent research has elucidated the specific enzymes involved in menaquinone catabolism and quantified the excretion of key metabolites.

| Enzyme | Family | Function | Metabolic Step |

|---|---|---|---|

| CYP4F2 | Cytochrome P450 | Catalyzes the initial ω-hydroxylation of the MK-4 side chain. nih.gov It can also sequentially metabolize the intermediate aldehyde to the ω-acid. nih.gov | Initiation of side-chain degradation |

| CYP4F11 | Cytochrome P450 | Efficiently catalyzes the in vitro ω-hydroxylation of MK-4. nih.gov | Initiation of side-chain degradation |

| Alcohol Dehydrogenase | Dehydrogenase | Metabolizes the ω-alcohol to the corresponding aldehyde. | Side-chain oxidation |

| Aldehyde Dehydrogenase | Dehydrogenase | Metabolizes the ω-aldehyde to the corresponding carboxylic acid (K acid). nih.gov | Side-chain oxidation |

| Administered Vitamin K Form | Time to Peak Excretion | Percentage of Dose Excreted as Menadione (24h, molar basis) |

|---|---|---|

| Phylloquinone (K1) | ~3 hours | 1-5% researchgate.net |

| Menaquinone-4 (MK-4) | ~3 hours | 1-5% researchgate.net |

| Menaquinone-7 (MK-7) | ~3 hours | 1-5% researchgate.net |

Mechanistic Elucidation of Epoxide Formation and Reduction Pathways

Elucidating the Epoxidation Reaction of Menaquinone-4

The conversion of menaquinone-4 to its 2,3-epoxide form is not an isolated event but is tightly linked to the post-translational modification of specific proteins. This reaction is a key component of the vitamin K cycle, ensuring the continuous availability of the vitamin for its essential functions.

Coupling with Gamma-Glutamyl Carboxylation

The epoxidation of menaquinone-4 is intricately coupled with the gamma-glutamyl carboxylation of vitamin K-dependent proteins. wikipedia.orgnih.gov This carboxylation, catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), is a crucial modification that enables these proteins to bind calcium and participate in processes such as blood coagulation and bone metabolism. wikipedia.orgashpublications.org During this reaction, the reduced form of vitamin K, vitamin K hydroquinone (B1673460), acts as a cofactor and is oxidized to vitamin K 2,3-epoxide. wikipedia.orgnih.govashpublications.org This coupled reaction ensures that for every glutamate (B1630785) residue that is carboxylated, a molecule of vitamin K hydroquinone is converted to its epoxide form. wikipedia.org The vitamin K cycle is essential for regenerating the hydroquinone form from the epoxide, allowing the process to continue. wikipedia.org

Understanding the Reductive Recycling of Menaquinone 2,3-Epoxide

The regeneration of menaquinone from its epoxide form is a critical step in the vitamin K cycle, catalyzed by the enzyme vitamin K epoxide reductase (VKOR). wikipedia.orgashpublications.org This process ensures a continuous supply of the reduced form of vitamin K necessary for the carboxylation of proteins.

Identification of Physiological Reductants for VKOR

While early in vitro studies of VKOR activity often utilized the non-physiological reductant dithiothreitol (B142953) (DTT), the identity of the true physiological reductant has been a subject of investigation. ashpublications.orgnih.gov Research suggests that thioredoxin-like proteins are the likely physiological partners for VKOR. pnas.org Protein disulfide isomerase (PDI), a thioredoxin-like protein located in the endoplasmic reticulum lumen, has been identified as a key physiological reductant of VKORC1. ahajournals.orgnih.gov PDI is believed to maintain VKORC1 in a reduced state, which is necessary for its catalytic activity during the gamma-carboxylation cycle. ahajournals.org

Thiol-Disulfide Exchange Mechanisms in VKOR Activity

The reduction of the vitamin K epoxide by VKOR involves a thiol-disulfide exchange mechanism. nih.govnih.gov The VKORC1 enzyme contains a CXXC thioredoxin-like motif that serves as its redox center. ahajournals.org It is proposed that electrons are transferred to VKORC1 through a series of disulfide exchange reactions. A cysteine residue in a luminal loop of VKOR is thought to form a transient disulfide bond with a thioredoxin-like protein, such as PDI. nih.gov This mixed disulfide is then resolved, leading to the reduction of the VKOR loop cysteines. These electrons are subsequently transferred to the CXXC motif in the active site of VKOR, which then reduces the vitamin K epoxide. nih.gov

Conformational Dynamics and Enzyme-Substrate Interactions in Epoxide Metabolism

The interaction between VKORC1 and its substrates, including menaquinone-4 2,3-epoxide, is a dynamic process influenced by the conformational state of the enzyme. Molecular modeling and dynamics simulations have provided insights into these interactions.

Studies have shown that VKORC1 tightly binds menaquinone-4 in its epoxide and quinone states. nih.gov The binding affinity is influenced by the hydrophobic tail of the menaquinone molecule and its interactions with the cell membrane. nih.gov The active conformation of VKORC1, capable of binding the epoxide, involves a disulfide bridge between specific cysteine residues. nih.gov The luminal loop of VKORC1 exhibits significant flexibility, transitioning between "closed" and "open" conformations, which is believed to be important for recognizing and binding its protein partners. ugr.esmdpi.com The presence of ligands, such as menaquinone-4 2,3-epoxide, can increase the stability of the VKOR structure. nih.gov The binding of the epoxide to the active site pocket is a critical step that precedes its reduction. mdpi.com

Interactive Data Table: Key Proteins and Molecules in Menaquinone-4 2,3-Epoxide Metabolism

| Name | Abbreviation | Function |

| Menaquinone-4 | MK-4 | A form of vitamin K2 that undergoes epoxidation and reduction. researchgate.net |

| Menaquinone-4 2,3-Epoxide | MK-4 Epoxide | The oxidized form of MK-4, which is recycled back to MK-4. |

| Gamma-Glutamyl Carboxylase | GGCX | Enzyme that carboxylates vitamin K-dependent proteins, coupled with the epoxidation of vitamin K. nih.govashpublications.org |

| Vitamin K Epoxide Reductase | VKOR | Enzyme that reduces vitamin K epoxide back to its active form. wikipedia.orgashpublications.org |

| Protein Disulfide Isomerase | PDI | A physiological reductant of VKOR. ahajournals.orgnih.gov |

| Dithiothreitol | DTT | A non-physiological reducing agent used in in vitro VKOR assays. ashpublications.orgnih.gov |

Advanced Analytical Methodologies for Menaquinone 4 D7 2,3 Epoxide

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantitative analysis of Menaquinone 4-d7 2,3-Epoxide in biological samples. thermofisher.commdpi.comnih.gov This technique offers unparalleled sensitivity and selectivity, enabling the differentiation of the deuterated epoxide from its endogenous, non-labeled counterparts and other interfering substances. nih.gov

Method Development and Validation for Low-Level Detection

The development of robust LC-MS/MS methods is critical for the accurate measurement of low-level deuterated metabolites like this compound. The process involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. nih.govnih.gov Validation of the method is performed in accordance with guidelines from regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure reliability and reproducibility. nih.govresearchgate.net

Key validation parameters include linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). For instance, a developed LC-MS/MS method for menaquinone-4 (MK-4) demonstrated linearity across a concentration range of 0.05 to 5.0 ng/mL, with a coefficient of determination (r²) greater than 0.999. karger.com The LLOQ for MK-4 has been reported to be as low as 0.05 ng/mL, with intra- and inter-assay precision values (expressed as coefficient of variation, %CV) typically below 15%. researchgate.netkarger.com Recovery, a measure of the extraction efficiency of the analytical method, for MK-4 has been shown to be in the range of 94.0% to 108.7%. nih.gov

Table 1: Example of LC-MS/MS Method Validation Parameters for Menaquinone-4 (Based on data for analogous compounds)

| Validation Parameter | Typical Performance Metric |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.14 nmol/L |

| Intra-Assay Precision (%CV) | < 15% |

| Inter-Assay Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 90 - 110% |

Application of Isotopic Internal Standards

The use of stable isotope-labeled internal standards is a fundamental aspect of quantitative LC-MS/MS analysis, and it is particularly crucial for deuterated metabolites. nih.govrestek.com Menaquinone 4-d7 itself can serve as an internal standard for the quantification of endogenous menaquinone-4. Conversely, when quantifying this compound, a different isotopically labeled compound, such as Menaquinone 4-d7, is employed. restek.com

The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte of interest and experiences similar ionization effects and potential matrix interferences. By calculating the ratio of the analyte signal to the internal standard signal, any variations during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification. nih.gov For example, in the analysis of vitamin K1 and its epoxide, vitamin K1-d7 was used as the internal standard. nih.govresearchgate.net

Table 2: Selected Reaction Monitoring (SRM) Transitions for Menaquinone-4 and its Deuterated Internal Standard (Based on published data for analogous compounds)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Menaquinone-4 (MK-4) | 445.3 | 187.0 | 20 |

| Menaquinone-4-d7 (d7-MK-4) | 452.4 | 194.1 | 20 |

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) Techniques

The choice of ionization source is a critical factor in the sensitivity and specificity of LC-MS/MS analysis of menaquinones. Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been successfully employed. nih.govresearchgate.netnih.govyoutube.com

APCI is often favored for the analysis of nonpolar to moderately polar compounds like vitamin K and its metabolites, which may not ionize efficiently by ESI. researchgate.netresearchgate.net It operates by creating ions in the gas phase through a corona discharge, which can be particularly effective for hydrophobic molecules. youtube.com Several studies have reported higher sensitivity with APCI for the analysis of menaquinones compared to ESI. nih.gov

ESI, on the other hand, generates ions directly from solution and is well-suited for a wide range of compounds, including those that are thermally labile. youtube.com While some studies have found ESI to be less sensitive for menaquinones, others have developed successful ESI-based methods, sometimes noting that ESI can be more convenient for routine laboratory use. nih.gov The selection between APCI and ESI often depends on the specific instrumentation, the complexity of the sample matrix, and the desired sensitivity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including deuterated analogs like this compound. smbstcollege.com While LC-MS/MS is ideal for quantification, NMR provides detailed information about the molecular structure, confirming the position of the deuterium (B1214612) labels and the epoxide ring.

The introduction of deuterium atoms into a molecule leads to characteristic changes in the ¹H NMR spectrum. youtube.comstudymind.co.uk Protons attached to the same carbon as a deuterium atom will have their signals disappear from the spectrum. Furthermore, the presence of deuterium can simplify complex splitting patterns of neighboring protons. youtube.com In the case of this compound, the signals corresponding to the protons on the deuterated methyl group and the deuterated positions of the naphthoquinone ring would be absent in the ¹H NMR spectrum.

¹³C NMR spectroscopy is also informative, as the carbon atoms directly bonded to deuterium will show a significant decrease in signal intensity and a characteristic splitting pattern due to C-D coupling. acs.org The chemical shifts of the carbons in the epoxide ring (typically in the range of 50-70 ppm) would confirm the presence and location of this functional group. libretexts.orgnih.govresearchgate.net The characteristic ¹H NMR signals for protons on an epoxide ring typically appear in the region of 2.5-3.5 ppm. libretexts.orgnih.gov

Deuterium exchange NMR, where labile protons are exchanged with deuterium from a solvent like D₂O, is a common technique to identify -OH or -NH protons. youtube.com While not directly applicable to the stable C-D bonds in this compound, the principles of using deuterium to simplify spectra and confirm structural features are central to the analysis of such labeled compounds. studymind.co.uksigmaaldrich.com

Mass Spectrometry Imaging (MSI) for Spatially Resolved Metabolic Tracing

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govyoutube.com While specific applications of MSI for this compound are not yet widely reported, the principles of the technique suggest its high potential for tracing the metabolic fate of this deuterated compound within biological systems. acs.org

MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, can map the distribution of lipids and other small molecules in tissues with high spatial resolution. youtube.com Given the lipophilic nature of menaquinones, MALDI-MSI could be employed to determine the localization of this compound in specific organs, tissues, or even subcellular compartments. This would provide invaluable insights into its sites of action and accumulation.

The process involves coating a thin tissue section with a matrix that facilitates the desorption and ionization of the analyte when irradiated with a laser. By rastering the laser across the tissue surface and collecting a mass spectrum at each point, a chemical image of the analyte's distribution can be generated. The high mass accuracy and resolution of modern mass spectrometers would allow for the specific detection of the m/z corresponding to this compound, distinguishing it from endogenous lipids and other molecules. nih.gov This would enable the direct visualization of its metabolic pathway and tissue-specific retention, offering a significant advantage over traditional methods that rely on tissue homogenization.

Application of Deuterated Menaquinone Epoxides in Metabolic Research

Tracing Metabolic Pathways of Menaquinone-4 Conversion

The conversion of other forms of vitamin K into MK-4 is a critical area of study. Deuterated tracers have provided unequivocal evidence for this conversion and helped to elucidate the mechanisms involved.

Differentiating Exogenous and Endogenous Contributions to MK-4 Pools

Stable isotope-labeled compounds are instrumental in distinguishing between externally supplied (exogenous) and internally produced (endogenous) molecules within a biological system. jfda-online.com In the context of vitamin K research, deuterium-labeled phylloquinone (PK-d7) and menadione (B1676200) (K3-d8) have been used to track their conversion into deuterated menaquinone-4 (MK-4-d7).

For instance, studies have shown that when RAW 264.7 macrophage cells are incubated with deuterium-labeled vitamin K1 (K1-d7) and vitamin K3 (K3-d8), there is a resulting increase in the intracellular concentration of MK-4-d7. nih.gov This demonstrates that macrophages can synthesize endogenous MK-4 from these exogenous precursors. nih.gov Similarly, research using deuterium-labeled phylloquinone (L-PK) in rats has confirmed that the deuterium (B1214612) label is found on the naphthoquinone ring of the resulting MK-4, indicating the removal of the original side chain and its replacement to form MK-4. nih.gov

Investigating Tissue-Specific Accumulation and Metabolism

Studies in both humans and animals have revealed that vitamin K distribution is tissue-specific. nih.govcambridge.org For example, in humans, phylloquinone (K1) is found in all tissues, with higher concentrations in the liver, heart, and pancreas. nih.govcambridge.org In contrast, menaquinone-4 (MK-4) levels are notably high in the brain and kidneys, often exceeding the levels of K1. nih.govcambridge.org

The use of deuterated vitamin K has allowed for a more detailed investigation of this tissue-specific accumulation. In rats fed a diet with deuterium-labeled phylloquinone, labeled MK-4 was detected in various tissues, including the testes, brain, and visceral fat. nih.gov Interestingly, while the total MK-4 concentration in these tissues did not always increase, the concentration of labeled MK-4 did, suggesting a regulated conversion process specific to each tissue. nih.gov

Further studies have shown that after oral administration of phylloquinone to rats, the concentration of MK-4 peaks at different times in different tissues. For example, the peak is reached at 12 hours in the liver, plasma, kidney, and spleen, but at 24 hours in the brain and testis. nih.gov This delayed and tissue-specific accumulation of MK-4 suggests that the conversion of phylloquinone to MK-4 likely occurs within the tissues themselves rather than solely in the liver. nih.gov

Elucidating Enzymatic Reaction Mechanisms and Kinetics

Deuterated menaquinone epoxides are also pivotal in understanding the enzymes involved in the vitamin K cycle and their reaction kinetics.

Studies on Vitamin K Epoxide Reductase (VKOR) Activity and Inhibition

The vitamin K cycle involves the conversion of vitamin K to its hydroquinone (B1673460) form, which is a necessary cofactor for the carboxylation of certain proteins. hmdb.ca During this process, vitamin K is oxidized to vitamin K epoxide, which is then reduced back to vitamin K by the enzyme vitamin K epoxide reductase (VKOR). hmdb.canih.gov

The activity of VKOR is crucial for maintaining a sufficient supply of reduced vitamin K. nih.gov Studies using cell-free systems with osteoblast microsomes have shown that the conversion of MK-4 2,3-epoxide to MK-4 is strongly inhibited by warfarin (B611796), a known anticoagulant that targets VKOR. nih.gov This inhibitory effect highlights the central role of VKOR in the recycling of vitamin K.

The identification of the gene encoding VKOR (VKORC1) has opened up new avenues for studying its structure and function at a molecular level. nih.gov Research has focused on understanding the catalytic mechanism of VKOR, which involves two sulfhydryl groups that are oxidized and then reduced during each catalytic cycle. nih.gov

Exploring Kinetic Isotope Effects in Menaquinone Metabolism

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Studying these effects can provide detailed insights into reaction mechanisms.

While direct studies on the kinetic isotope effects of Menaquinone 4-d7 2,3-Epoxide are not extensively detailed in the provided results, the use of stable isotopes in kinetic studies of vitamin K has been established. For example, stable isotope-based methods have been successfully used to measure the bioavailability and metabolism of vitamin K1 in humans. open.ac.uk These studies often involve fitting isotopic data to compartmental models to determine kinetic parameters like disappearance half-times and absorption rates. open.ac.uk The principles of these studies could be applied to investigate the specific kinetic isotope effects related to the metabolism of deuterated menaquinone epoxides, offering a deeper understanding of the enzymatic steps involved.

Investigation of Metabolic Reprogramming and Flux Analysis

The study of how metabolic pathways are rewired in different physiological or pathological states is known as metabolic reprogramming. Metabolic flux analysis, often aided by stable isotope tracers, is a powerful tool for quantifying the rates of metabolic reactions.

In the context of vitamin K, research has shown that the conversion of various dietary forms of vitamin K to tissue MK-4 is a widespread phenomenon. elsevierpure.com The enzyme UBIAD1 has been identified as a key player in the biosynthesis of MK-4 from vitamin K derivatives. jfda-online.com Studies using deuterium-labeled vitamin K derivatives have demonstrated that inhibiting the UBIAD1 gene leads to a decrease in the conversion to deuterated MK-4 in human cells. jfda-online.com

Furthermore, the metabolic networks related to MK-4 synthesis are complex and involve multiple modules, including the menaquinone module itself. ebi.ac.uk Understanding how these networks are regulated and how metabolic flux is distributed through them is an active area of research. Deuterated tracers like this compound are essential for these investigations, allowing researchers to follow the flow of molecules through these interconnected pathways and understand how they are altered in different conditions.

Emerging Research Directions and Unanswered Questions

Unidentified Physiological Reductants for Vitamin K Epoxide Reductase

A central and persistent question in vitamin K metabolism is the identity of the physiological reductant for vitamin K epoxide reductase (VKOR). acs.org While in vitro assays commonly use the non-physiological reductant dithiothreitol (B142953) (DTT), this artificial system may not accurately reflect the enzyme's activity in its native cellular environment. jcsp.org.pk The search for the endogenous molecule that provides the necessary electrons to VKOR for the reduction of menaquinone epoxides is an active area of investigation.

Several candidates have been proposed, with thioredoxin-like proteins being prominent contenders. nih.gov Early studies demonstrated that E. coli thioredoxin, in conjunction with thioredoxin reductase, could substitute for DTT in reducing vitamin K epoxide in vitro, although this was dependent on the disruption of the microsomal membrane. nih.gov However, further research has indicated that the physiological pathway for electron transfer to VKOR is not inhibited by known inhibitors of the thioredoxin system, suggesting a more complex mechanism or the involvement of other proteins. nih.gov

Another significant candidate is Protein Disulphide Isomerase (PDI), a protein residing in the endoplasmic reticulum. tandfonline.com Research has shown that PDI co-immunoprecipitates with VKORC1, the catalytic subunit of the VKOR complex. tandfonline.com Furthermore, increasing the presence of reduced substrates for PDI enhances VKOR activity, while antagonism of PDI with agents like bacitracin or through siRNA-mediated knockdown leads to its inhibition. tandfonline.com These findings suggest PDI may play a crucial role in maintaining VKORC1 in the reduced state required for its catalytic cycle. tandfonline.com The definitive identification of the true physiological reductant(s) remains a major unanswered question, the resolution of which is critical for a complete understanding of the vitamin K cycle. acs.org

Comprehensive Understanding of Stereochemistry in Deuterated Analog Synthesis and Metabolism

The stereochemistry of Menaquinone 4-d7 2,3-Epoxide is a critical factor influencing its synthesis and metabolic fate. The epoxide ring on the naphthoquinone head introduces a chiral center, meaning the compound can exist as a pair of optical isomers, or enantiomers. nih.gov A comprehensive understanding of the stereochemical aspects of both its creation and its enzymatic processing is an ongoing research challenge.

Metabolic Stereoselectivity: Studies on the non-deuterated analog, vitamin K epoxide, reveal that the VKOR enzyme exhibits low stereoselectivity for the configuration of the oxirane ring. nih.gov While it does process the biologically relevant (+)-enantiomer, it can also act on the (-)-enantiomer, suggesting a relatively open active site that can accommodate the substrate in different orientations. nih.gov Despite this low substrate selectivity, the metabolic reaction can be highly stereospecific. For instance, in warfarin-resistant rats, the (+)-vitamin K epoxide is converted exclusively into (+)-3-hydroxyvitamin K, indicating a precisely controlled chemical transformation. nih.gov Understanding how the introduction of deuterium (B1214612) at the d7 position on the menaquinone-4 side chain might influence these interactions is a key unanswered question.

Synthesis of Deuterated Analogs: The synthesis of specific stereoisomers of deuterated compounds presents a significant chemical challenge. General methods for creating deuterated analogs often involve steps that can produce a mixture of stereoisomers. nih.gov Achieving high enantiopurity requires stereoselective synthesis strategies, which are complex and tailored to the specific molecule. jcsp.org.pk For menaquinone analogs, synthetic efforts have focused on controlling the geometry of the double bonds in the isoprenoid side chain to retain the desired E-configuration found in the natural molecule. nih.gov The development of robust, stereocontrolled synthetic routes for deuterated epoxides like this compound is essential for producing the specific isomers needed to probe enzymatic mechanisms accurately.

Exploring the Full Spectrum of Enzymes Involved in Menaquinone Epoxide Turnover beyond VKOR

A key enzyme in this expanded view is Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 (VKORC1L1), a paralog of VKORC1. nih.govashpublications.org Although it shares structural similarities with VKORC1, VKORC1L1 exhibits significantly lower vitamin K epoxide reductase activity—over four orders of magnitude slower than VKORC1. ashpublications.org This suggests its primary physiological role may not be the recycling of the epoxide. Instead, VKORC1L1 is proposed to function more broadly as an antioxidant, capable of reducing vitamin K quinone to its hydroquinone (B1673460) form, which helps protect cells from oxidative damage. ashpublications.org

Beyond VKORC1L1, the vitamin K cycle may also involve other NAD(P)H-dependent quinone reductases that can reduce the quinone form of vitamin K to the hydroquinone. researchgate.net Additionally, another layer of enzymatic control exists in the synthesis of menaquinone-4 (MK-4) itself. The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) is responsible for converting dietary forms of vitamin K, such as phylloquinone, into MK-4 within tissues. researchgate.netresearchgate.net The activity of this enzyme directly provides the substrate that, upon carboxylation, becomes Menaquinone 4 2,3-Epoxide. The interplay between UBIAD1, VKORC1, VKORC1L1, and other reductases defines the complex metabolic network governing menaquinone levels and their epoxide forms.

Table 1: Comparison of Key Enzymes in Menaquinone Metabolism

| Enzyme | Primary Substrate(s) | Primary Product(s) | Key Function |

|---|---|---|---|

| VKORC1 | Vitamin K 2,3-Epoxide, Vitamin K Quinone | Vitamin K Quinone, Vitamin K Hydroquinone | Recycling of Vitamin K for γ-carboxylation researchgate.net |

| VKORC1L1 | Vitamin K Quinone, Vitamin K 2,3-Epoxide (low activity) | Vitamin K Hydroquinone | Antioxidant defense ashpublications.org |

| UBIAD1 | Phylloquinone, Menadione (B1676200) | Menaquinone-4 (MK-4) | Biosynthesis of tissue MK-4 researchgate.netresearchgate.net |

| Other Quinone Reductases | Vitamin K Quinone | Vitamin K Hydroquinone | Potential contributors to Vitamin K reduction researchgate.net |

Advanced In Vivo Stable Isotope Tracing Methodologies for this compound

The use of stable isotope-labeled compounds like this compound is central to modern metabolic research. Advanced in vivo tracing methodologies allow scientists to follow the fate of these molecules within a living organism, providing invaluable insights into metabolic pathways, turnover rates, and tissue distribution. acs.orgjfda-online.com

The experimental workflow for an in vivo stable isotope tracing study involves several key steps. acs.orgjfda-online.com First, the labeled tracer (this compound) is administered to the model organism. The choice of administration route is critical and depends on the biological question; options include oral gavage, inclusion in the diet, or direct parenteral routes like intravenous infusion or intraperitoneal injection. acs.orgjfda-online.com Continuous intravenous infusion is often preferred as it helps to minimize sharp transient effects and allows the system to approach an isotopic steady state, where the enrichment of a metabolite becomes stable over time. acs.orgnih.gov

Following administration, tissue and fluid samples (e.g., blood, liver, brain) are collected at specific time points. researchgate.netacs.org A significant challenge during this step is to minimize metabolic changes that can occur after sample collection, such as those caused by ischemia (interruption of blood supply) during surgical resection. nih.gov Rapid processing and snap-freezing of samples are crucial to preserve the in vivo labeling patterns. nih.gov

Finally, the samples are processed to extract the metabolites of interest. These extracts are then analyzed using highly sensitive analytical techniques, primarily mass spectrometry (MS) coupled with a separation method like liquid chromatography (LC). researchgate.netjfda-online.com For instance, LC-Atmospheric Pressure Chemical Ionization-MS/MS (LC-APCI-MS/MS) has been successfully used to measure the concentrations of deuterium-labeled MK-4-d7 and its epoxide in tissues. researchgate.net By tracking the mass shift introduced by the seven deuterium atoms, researchers can distinguish the administered tracer from the endogenous, unlabeled molecules and quantify its conversion into various downstream metabolites. researchgate.netnih.gov This approach provides a dynamic and quantitative view of the metabolic pathways involving this compound in a physiologically relevant context.

Q & A

Q. Table 1. Key LC-MS Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 2.1 × 100 mm, 1.7 μm |

| Mobile Phase | Methanol:Water (95:5) + 0.1% formic acid |

| Ionization Mode | APCI (+) |

| MRM Transition (m/z) | 580.3 → 187.1 (d7-epoxide) |

| LOD | 0.1 ng/mL |

Source : Adapted from actinomycete menaquinone profiling methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.